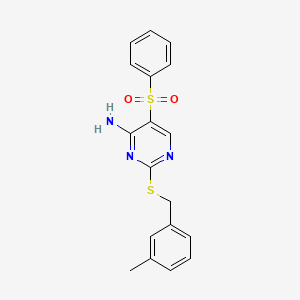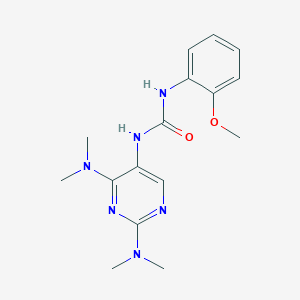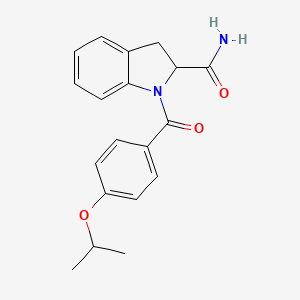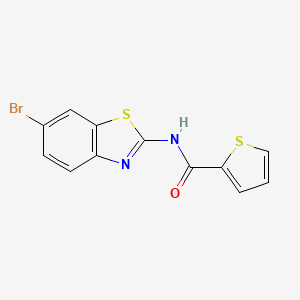![molecular formula C7H10O3 B2384702 6-オキサスピロ[ビシクロ[3.1.0]ヘキサン-3,2'-[1,3]ジオキソラン] CAS No. 40025-75-0](/img/structure/B2384702.png)
6-オキサスピロ[ビシクロ[3.1.0]ヘキサン-3,2'-[1,3]ジオキソラン]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Oxaspiro[bicyclo[3.1.0]hexane-3,2’-[1,3]dioxolane] is a heterocyclic compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol . This compound is characterized by its unique spiro structure, which consists of a bicyclo[3.1.0]hexane ring system fused to a 1,3-dioxolane ring. It is primarily used in research settings and is known for its stability under inert atmospheric conditions .
科学的研究の応用
6-Oxaspiro[bicyclo[3.1.0]hexane-3,2’-[1,3]dioxolane] has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
準備方法
The synthesis of 6-Oxaspiro[bicyclo[3.1.0]hexane-3,2’-[1,3]dioxolane] typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction conditions are highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline . This method provides good yields and is efficient for synthesizing a broad range of cyclopropene and cyclopropylaniline derivatives .
化学反応の分析
6-Oxaspiro[bicyclo[3.1.0]hexane-3,2’-[1,3]dioxolane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the spiro carbon, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
作用機序
The mechanism of action of 6-Oxaspiro[bicyclo[3.1.0]hexane-3,2’-[1,3]dioxolane] involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into various enzyme active sites, potentially inhibiting or modifying their activity. This compound can also interact with cellular membranes, affecting their fluidity and permeability. The exact molecular targets and pathways depend on the specific application and derivative being studied.
類似化合物との比較
6-Oxaspiro[bicyclo[3.1.0]hexane-3,2’-[1,3]dioxolane] can be compared with other spiro compounds, such as:
6-Oxaspiro[bicyclo[3.1.0]hexane-2,2’-[1,3]dioxolane]: This compound has a similar structure but differs in the position of the spiro linkage.
Spiro[cyclopropane-1,2’-[1,3]dioxolane]: This compound lacks the bicyclo[3.1.0]hexane ring system, making it less rigid and potentially less stable.
Spiro[cyclopentane-1,2’-[1,3]dioxolane]: This compound has a cyclopentane ring instead of a bicyclo[3.1.0]hexane ring, affecting its chemical reactivity and stability.
The uniqueness of 6-Oxaspiro[bicyclo[3.1.0]hexane-3,2’-[1,3]dioxolane] lies in its rigid spiro structure, which imparts stability and specific reactivity patterns that are valuable in various research and industrial applications .
特性
IUPAC Name |
spiro[1,3-dioxolane-2,3'-6-oxabicyclo[3.1.0]hexane] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-2-9-7(8-1)3-5-6(4-7)10-5/h5-6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCABEDLUSSYQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC3C(C2)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(4-chlorophenyl)-5-{2'-fluoro-4'-propyl-[1,1'-biphenyl]-4-yl}-1H-pyrazole](/img/structure/B2384619.png)







![N-(2,4-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2384629.png)
![[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine](/img/structure/B2384631.png)
![5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide](/img/structure/B2384636.png)

![5-[3-(Azepan-1-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4-one](/img/new.no-structure.jpg)

